molecular formula C25H27N5O3S B3005405 N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1207039-89-1

N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No.: B3005405
CAS No.: 1207039-89-1
M. Wt: 477.58
InChI Key: XVCHPQWHYDOCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyridazine core substituted with a 4-isopropyl group and a p-tolyl moiety at the 1-position. The thioacetamide bridge links the heterocyclic system to a 3,4-dimethoxyphenyl group, which is critical for modulating solubility and target engagement. Its molecular weight (~467 g/mol, inferred from analogs in –11) suggests moderate lipophilicity, while the isopropyl and p-tolyl substituents may enhance metabolic stability compared to smaller alkyl or halogenated groups .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-15(2)23-19-13-26-30(18-9-6-16(3)7-10-18)24(19)25(29-28-23)34-14-22(31)27-17-8-11-20(32-4)21(12-17)33-5/h6-13,15H,14H2,1-5H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCHPQWHYDOCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)OC)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer effects, anti-inflammatory actions, and other relevant biological activities.

Chemical Structure and Properties

The compound has a molecular weight of 477.6 g/mol and includes a complex structure featuring a pyrazolo[3,4-d]pyridazine moiety. Its chemical formula can be represented as follows:

C23H30N4O2S\text{C}_{23}\text{H}_{30}\text{N}_4\text{O}_2\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. These derivatives have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-71.88CDK2 Inhibition
Compound BHCT1160.39Aurora-A Inhibition
Compound CA3754.20Apoptosis Induction

The above table summarizes the IC50 values for related compounds that share structural similarities with this compound, indicating promising anticancer activity.

Anti-inflammatory Activity

In addition to its anticancer properties, compounds containing the pyrazole structure have been reported to exhibit anti-inflammatory effects. For instance, studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameModel UsedEffect Observed
Compound DRat Paw EdemaReduced swelling by 50%
Compound ELPS-stimulated CellsDecreased IL-6 production by 40%

These findings suggest that this compound may also possess significant anti-inflammatory properties.

Case Studies

A notable case study involved a series of synthesized pyrazole derivatives tested against Mycobacterium tuberculosis. Among these, compounds structurally related to this compound exhibited promising inhibitory concentrations (IC50 ranging from 1.35 to 2.18 µM), indicating potential applications in treating tuberculosis alongside cancer therapies .

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound Name Core Structure Key Substituents Molecular Weight
Target Compound Pyrazolo[3,4-d]pyridazine 4-Isopropyl, 1-(p-tolyl), 3,4-dimethoxyphenyl ~467 g/mol
Epirimil (–3) Pyrimidine 2-Methyl, 6-(pyridin-2-yl), 3,4-dimethoxyphenyl ~425 g/mol
Compound Pyrazolo[3,4-d]pyridazine 4-Methyl, 1-(4-fluorophenyl), 2,4-dimethoxyphenyl 453.5 g/mol
Compound Pyrazolo[3,4-d]pyrimidine 1-(3-Chlorophenyl), 2,4-dimethoxyphenyl 455.9 g/mol

Key Observations :

  • Pyridazine vs. Pyrimidine Cores : The pyridazine core (target compound) may offer distinct electronic properties compared to pyrimidine (Epirimil), influencing binding to ion channels or enzymes relevant to anticonvulsant activity .
  • Substituent Effects :
    • 4-Isopropyl vs. 4-Methyl : The bulkier isopropyl group in the target compound could enhance hydrophobic interactions with target proteins but may reduce aqueous solubility .
    • p-Tolyl vs. Fluorophenyl/Chlorophenyl : The p-tolyl group (methyl-substituted phenyl) may improve metabolic stability compared to halogenated analogs, which are prone to oxidative metabolism .

Pharmacokinetic and ADMET Profiles

Parameter Target Compound (Predicted) Epirimil (–3) Compound
LogP (Lipophilicity) ~3.5 (estimated) 2.8 (reported) ~3.1 (estimated)
Oral Bioavailability Moderate-High High Moderate
Metabolic Stability High (due to p-tolyl) Moderate (pyridyl metabolism) Low (4-fluorophenyl oxidation)

Notes:

  • The 3,4-dimethoxyphenyl group in all analogs contributes to improved membrane permeability and CNS penetration .
  • Epirimil’s pyrimidine core and pyridyl substituent may facilitate hydrogen bonding with target receptors, enhancing anticonvulsant efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.